molecular formula C7H14FNO B12277295 (1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine

(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine

Cat. No.: B12277295
M. Wt: 147.19 g/mol
InChI Key: IAGFHNLNIBZIBW-FSDSQADBSA-N
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Description

(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine is a chiral amine with a unique structure that includes a fluorine atom and a methoxy group attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclohexanone derivative.

    Fluorination: Introduction of the fluorine atom is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a strong base like sodium hydride.

    Amine Introduction: The amine group is introduced through reductive amination using an appropriate amine source and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon to yield the corresponding cyclohexanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using reagents like sodium azide or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Palladium on carbon, hydrogen gas, sodium borohydride.

    Substitution: Sodium azide, lithium aluminum hydride, methanol, sodium hydride.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Cyclohexanol derivatives.

    Substitution: Azides, alcohols.

Scientific Research Applications

(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.

    Biological Studies: It is used in the study of enzyme mechanisms and receptor binding due to its unique structural features.

    Industrial Applications: The compound is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of (1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and methoxy group contribute to its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to desired biological effects. Detailed studies on its mechanism of action are ongoing to fully elucidate its molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,4R)-2-fluoro-4-hydroxy-cyclohexanamine: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1R,2R,4R)-2-chloro-4-methoxy-cyclohexanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    (1R,2R,4R)-2-fluoro-4-methyl-cyclohexanamine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

(1R,2R,4R)-2-fluoro-4-methoxy-cyclohexanamine is unique due to the presence of both a fluorine atom and a methoxy group on the cyclohexane ring. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H14FNO

Molecular Weight

147.19 g/mol

IUPAC Name

(1R,2R,4R)-2-fluoro-4-methoxycyclohexan-1-amine

InChI

InChI=1S/C7H14FNO/c1-10-5-2-3-7(9)6(8)4-5/h5-7H,2-4,9H2,1H3/t5-,6-,7-/m1/s1

InChI Key

IAGFHNLNIBZIBW-FSDSQADBSA-N

Isomeric SMILES

CO[C@@H]1CC[C@H]([C@@H](C1)F)N

Canonical SMILES

COC1CCC(C(C1)F)N

Origin of Product

United States

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